

Application Note: Quantification of Mevinic Acid using HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mevinic acid

Cat. No.: B1219033

[Get Quote](#)

Introduction

Mevinic acid, the active hydroxy acid form of lovastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Lovastatin itself is an inactive lactone prodrug that is converted to **mevinic acid** in the body. Accurate quantification of **mevinic acid** is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **mevinic acid**. The method is based on reversed-phase chromatography, which is widely used for the analysis of statins and their metabolites.[\[1\]](#)[\[2\]](#)

Principle

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar mixture, usually of an aqueous buffer and an organic solvent like acetonitrile or methanol.[\[1\]](#)[\[3\]](#)[\[4\]](#) **Mevinic acid**, being a moderately polar compound, is separated from other components based on its partitioning between the stationary and mobile phases. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, typically around 238-240 nm for statins.[\[3\]](#)[\[5\]](#) [\[6\]](#) Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

1. Apparatus and Materials

- Apparatus:
 - HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
 - Chromatography data station (CDS) for data acquisition and processing.
 - Analytical balance.
 - pH meter.
 - Sonicator.
 - Vortex mixer.
 - Centrifuge.
 - Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus (for biological samples).
- Chemicals and Reagents:
 - **Mevinic acid** reference standard.
 - Acetonitrile (HPLC grade).[3][7]
 - Methanol (HPLC grade).[4]
 - Water (HPLC grade or Milli-Q).
 - Phosphoric acid, potassium phosphate monobasic, or ammonium acetate for buffer preparation.[1][3][4][5]
 - Internal Standard (IS), e.g., lovastatin or another statin not present in the sample.[3][7]

2. Chromatographic Conditions

The following conditions are a general guideline and may require optimization.

- Column: Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][4]
- Mobile Phase: Isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M phosphate buffer or 0.1% phosphoric acid) in a ratio between 65:35 and 55:45 (v/v).[1][2][3][7] The pH of the aqueous phase is typically adjusted to be between 3.0 and 7.0.[3][5]
- Flow Rate: 1.0 to 1.5 mL/min.[1][4]
- Injection Volume: 10 to 20 µL.
- Column Temperature: 30°C.[1]
- UV Detection Wavelength: 238 nm.[1][3][6][8]

3. Preparation of Solutions

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of **mevinic acid** reference standard and dissolve it in 10 mL of the mobile phase or methanol.[4] This solution should be stored at 2-8°C.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5 - 200 µg/mL).[4]
- Internal Standard (IS) Solution: Prepare a stock solution of the IS in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to obtain a working IS solution at a suitable concentration (e.g., 20 ng/mL).[7]

4. Sample Preparation

- For Pharmaceutical Dosage Forms (Tablets):
 - Weigh and finely powder at least 20 tablets to ensure homogeneity.[4]
 - Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient (e.g., 100 mg).[4]

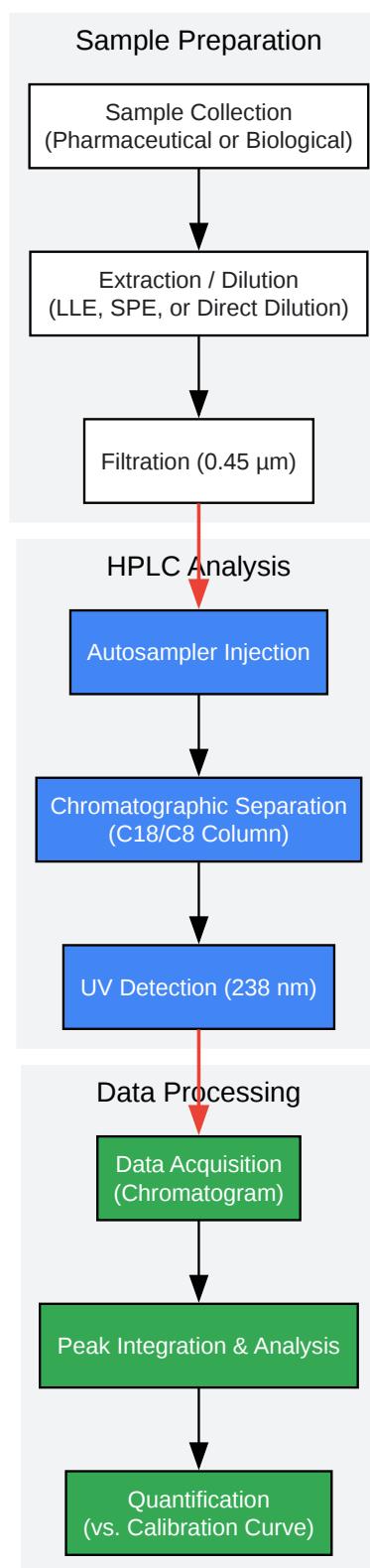
- Transfer the powder to a volumetric flask and add the mobile phase to about 90% of the volume.[4]
- Shake or sonicate the mixture for approximately 5-10 minutes to ensure complete dissolution of the drug.[4]
- Make up the volume with the mobile phase and mix well.[4]
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system. [1]

- For Biological Samples (e.g., Plasma):
 - Liquid-Liquid Extraction (LLE): A one-step LLE procedure can be employed.[3] To a plasma sample, add the internal standard and an extraction solvent like diethyl ether.[3][7] Vortex the mixture and then centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[7]
 - Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C8 or C10) with methanol and then water or buffer.[9][10] Load the plasma sample (pre-treated with IS) onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent (e.g., a mixture of acetonitrile and water).[11] The eluate can then be injected into the HPLC system.

Quantitative Data Summary

The performance of HPLC-UV methods for the quantification of **mevinic acid** and related statins is summarized below. These values are compiled from various validated methods and demonstrate the typical performance characteristics of the technique.

Parameter	Value	Comments
Linearity Range	1 - 100 ng/mL[3][12]	For lovastatin in human plasma.
0.5 - 20 ng/mL[7]	For simvastatin in human plasma.	
0.4 - 1000 µg/mL[4]	For pravastatin in pharmaceutical forms.	
0.5 - 200 µg/mL	For various statins in solution.	
Correlation Coefficient (r^2)	> 0.998[7]	Indicates excellent linearity.
Limit of Quantification (LOQ)	1.0 ng/mL[3][8]	For lovastatin in human plasma.
0.5 ng/mL[7]	For simvastatin in human plasma.	
0.04 - 0.26 µg/mL	For various statins in solution.	
Limit of Detection (LOD)	0.5 ng/mL[3][8]	For lovastatin in human plasma.
0.01 - 0.09 µg/mL	For various statins in solution.	
Accuracy (Recovery)	88.61 \pm 7.00%[3][12]	For lovastatin from human plasma.
89.7% (average)[7]	For simvastatin from human plasma.	
98.8 - 101.6%[1]	For various statins in dosage forms.	
Precision (RSD%)	< 15%[7]	Inter- and Intra-day precision for simvastatin.
< 2%[1]	For various statins in dosage forms.	
Intra-day: 10.45 \pm 6.88%[3]	For lovastatin in plasma.	


Inter-day: $8.68 \pm 5.13\%$ ^[3]

For lovastatin in plasma.

Workflow Visualization

The logical flow of the analytical procedure, from sample handling to final data analysis, is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the HPLC-UV quantification of **mevinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. wjbphs.com [wjbphs.com]
- 3. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Determination of lovastatin in human plasma using reverse-phase high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pravastatin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Mevinic Acid using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219033#hplc-uv-method-for-quantification-of-mevinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com